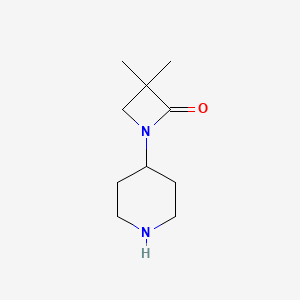

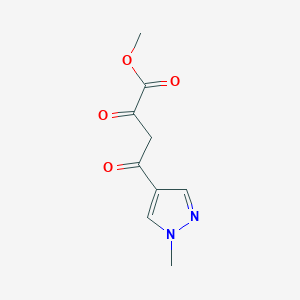

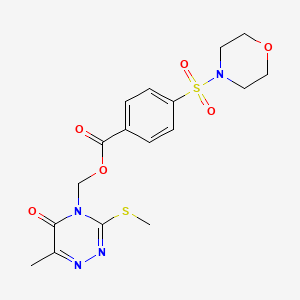

![molecular formula C9H17NO2 B2697932 3-[(oxolan-2-yl)methyl]morpholine CAS No. 2126160-05-0](/img/structure/B2697932.png)

3-[(oxolan-2-yl)methyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((Tetrahydrofuran-2-yl)methyl)morpholine is a chemical compound that contains a morpholine ring, which is a common motif in many biologically active molecules and pharmaceuticals . The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of 3-((Tetrahydrofuran-2-yl)methyl)morpholine is characterized by a morpholine ring, which is a common motif in many biologically active molecules and pharmaceuticals . The morpholine ring is a five-membered ring with one nitrogen atom and one oxygen atom .Aplicaciones Científicas De Investigación

Synthesis of Potent Antimicrobials

Kumar, Sadashiva, and Rangappa (2007) described an efficient synthesis strategy for 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing its utility in creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. The synthesis process involves bromination of 3-acetylpyridine and dehydration of a diol with cyclization, achieving an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).

Structural and Reactivity Studies

Follet, Berionni, Mayer, and Mayr (2015) conducted a comprehensive study on the structure and reactivity of Indolylmethylium Ions, exploring their synthetic applications. This research provides valuable insights into the molecular interactions and potential reactivity of compounds related to 3-((Tetrahydrofuran-2-yl)methyl)morpholine, contributing to our understanding of its chemical behavior (Follet et al., 2015).

Catalytic Asymmetric Synthesis

Dai, Jiang, Tao, and Shi (2016) highlighted the application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions. This research demonstrates the compound's role in synthesizing chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities. This application signifies the compound's potential in facilitating complex organic syntheses (Dai et al., 2016).

Neurokinin-1 Receptor Antagonism

Harrison and colleagues (2001) developed a water-soluble, orally active neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to emesis and depression. This research underscores the compound's potential in contributing to novel therapeutic agents (Harrison et al., 2001).

Chemical Reactivity and Structural Analysis

Guzyr, Zasukha, Vlasenko, Chernega, Rozhenko, and Shermolovich (2013) detailed the synthesis and chemical reactivity of certain carbene adducts with phosphorus pentafluoride, including a morpholino derivative. The study provides insights into the compound's reactivity and potential applications in developing novel chemical entities (Guzyr et al., 2013).

Mecanismo De Acción

Target of Action

Morpholines are frequently found in biologically active molecules and pharmaceuticals

Mode of Action

Morpholines often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific information on “3-((Tetrahydrofuran-2-yl)methyl)morpholine”, it’s difficult to say which biochemical pathways it might affect. Morpholines are known to be involved in a wide range of biological activities .

Pharmacokinetics

Morpholines, in general, are known to have good bioavailability due to their polarity and ability to form hydrogen bonds .

Result of Action

Morpholines can have a wide range of effects depending on their specific structure and the targets they interact with .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often affect the action of morpholines .

Propiedades

IUPAC Name |

3-(oxolan-2-ylmethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-9(12-4-1)6-8-7-11-5-3-10-8/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALUDBHJEDUGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC2COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

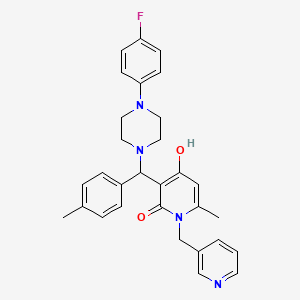

![8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2697859.png)

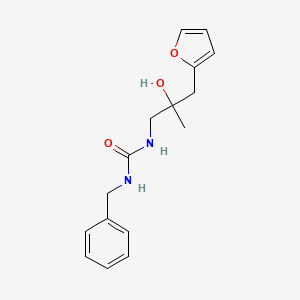

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide](/img/structure/B2697865.png)

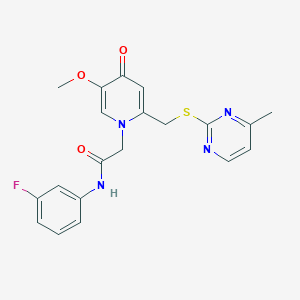

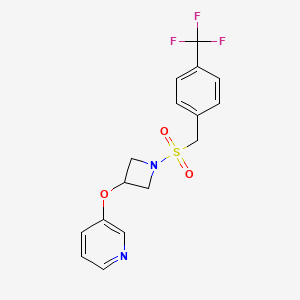

![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)

![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)